Tanogitran Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

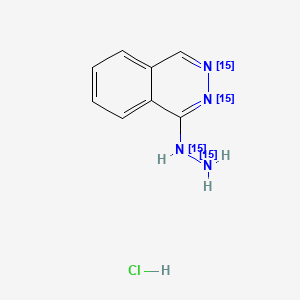

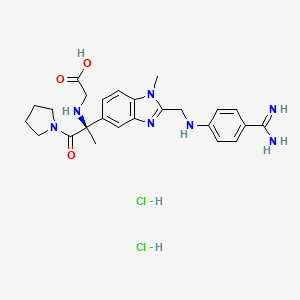

Tanogitran Dihydrochloride, also known as BIBT986, is a dual inhibitor of thrombin/factor Xa . Its molecular formula is C25H33Cl2N7O3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H33Cl2N7O3 . For a more detailed analysis of its molecular structure, advanced techniques such as X-ray diffraction, NMR, and molecular modeling are typically used .Physical And Chemical Properties Analysis

This compound has a molecular weight of 477.6 g/mol . For a comprehensive analysis of its physical and chemical properties, techniques such as spectrophotometry and chromatography are typically used .Applications De Recherche Scientifique

Tanogitran Dihydrochloride has been explored in the context of its role as a dual factor Xa and thrombin inhibitor, particularly in its comparison with other anticoagulants. A theoretical study focusing on the molecular structure and physicochemical properties of novel factor Xa inhibitors, including tanogitran, reveals significant insights into its scientific applications. The study utilized computational methods to analyze the geometries, energies, and physicochemical characteristics of tanogitran among other anticoagulants. It was found that tanogitran, along with other studied inhibitors, exhibits a characteristic l-shape structure, with water significantly affecting its equilibrium geometry. The lipophilicity and pKa values of tanogitran were calculated, suggesting its zwitterionic structure at physiological pH and providing insights into its absorption and activity profiles. Compared to tanogitran, the dual inhibitor SAR107375 showed improved structural, physicochemical, and pharmacokinetic characteristics, indicating ongoing efforts to enhance the efficacy and applicability of such inhibitors in clinical settings. This research underscores the potential of tanogitran in anticoagulant therapy, highlighting its physicochemical properties and the continuous development of more effective derivatives for clinical use (Remko, Remková, & Broer, 2016).

Mécanisme D'action

Target of Action

Tanogitran Dihydrochloride primarily targets Factor Xa and Thrombin (Factor IIa) . Factor Xa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for converting fibrinogen into fibrin, leading to clot formation .

Mode of Action

This compound acts as a direct inhibitor of Factor Xa and Thrombin . By binding to these targets, it prevents them from catalyzing their respective reactions, thereby inhibiting the coagulation cascade. This results in a reduction in clot formation, making this compound an effective anticoagulant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting Factor Xa and Thrombin, it disrupts this cascade, preventing the formation of fibrin clots. The downstream effects include a reduction in thrombus formation and a potential decrease in the risk of thromboembolic events .

Result of Action

The molecular effect of this compound involves the direct inhibition of Factor Xa and Thrombin, key enzymes in the coagulation cascade . At the cellular level, this results in a decrease in the formation of fibrin clots. Consequently, this can lead to a reduction in thrombus formation and potentially decrease the risk of thromboembolic events .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs, including this compound. Factors such as temperature, pH, and the presence of other substances can impact drug stability and efficacy . .

Propriétés

IUPAC Name |

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O3.2ClH/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27;;/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34);2*1H/t25-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNAYUNJBIRYOA-KHZPMNTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl2N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858419 |

Source

|

| Record name | Tanogitran dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

253796-69-9 |

Source

|

| Record name | Tanogitran dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.